molecular formula C24H50O B1582836 Dodecyl ether CAS No. 4542-57-8

Dodecyl ether

Cat. No.: B1582836
CAS No.: 4542-57-8
M. Wt: 354.7 g/mol
InChI Key: CMCBDXRRFKYBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl ether can be synthesized through the etherification of dodecanol with various catalysts. One common method involves the use of homogeneous catalysts in a direct condensation reaction. The reaction conditions typically include a high temperature and the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the Williamson ether synthesis, which involves the reaction of dodecanol with an alkyl halide in the presence of a strong base like sodium hydroxide. This method is favored for its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dodecyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Introduction to Dodecyl Ether

This compound refers to a class of compounds derived from dodecanol, where the hydroxyl group is replaced with an ether group. This modification enhances the compound's properties, making it suitable for various applications, particularly in surfactant formulations, polymer chemistry, and energy technologies.

Surfactant Properties

This compound exhibits excellent surfactant properties, making it valuable in the formulation of detergents and emulsifiers. Its ability to reduce surface tension is critical in applications like:

  • Emulsion Polymerization : this compound is used as a surfactant in emulsion polymerization processes, enhancing the stability of polymer dispersions. For instance, sodium dodecyl diphenyl ether disulfonate has been noted for its effectiveness in concentrated laundry detergents and other cleaning products .

Energy Technologies

This compound derivatives have been explored as interfacial modifiers in solar cell technology. A study highlighted the use of polyethylene glycol this compound as an interfacial modifier for perovskite solar cells, improving moisture resistance and enhancing power conversion efficiency from 20.66% to 22.57% .

Molecular Dynamics Studies

Recent molecular dynamics studies have investigated the solubilization properties of mixed micelles containing dodecyl ethers. These studies reveal how dodecyl ethers interact with various solutes, affecting their solubilization energy and micelle structure .

Perovskite Solar Cells

Objective : To improve the efficiency and stability of perovskite solar cells.

Methodology : The introduction of polyethylene glycol this compound at optimal concentrations was tested.

Results :

  • Power conversion efficiency increased from 20.66% to 22.57%.
  • Enhanced moisture resistance was observed, leading to improved environmental stability .

Emulsion Polymerization

Objective : To assess the role of sodium dodecyl diphenyl ether disulfonate in emulsion polymerization.

Methodology : The compound was incorporated into various formulations to evaluate its effectiveness as a surfactant.

Results :

  • Demonstrated significant improvements in emulsion stability.
  • Effective in reducing surface tension, facilitating better polymer dispersions .

Data Tables

Application AreaCompound UsedKey Findings
Solar Cell TechnologyPolyethylene Glycol this compoundEfficiency increased to 22.57%
Emulsion PolymerizationSodium Dodecyl Diphenyl Ether DisulfonateEnhanced emulsion stability
Molecular DynamicsMixed Micelles with this compoundInsights into solubilization free energies

Mechanism of Action

The mechanism of action of dodecyl ether primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the ether group interacts with hydrophilic substances, allowing it to reduce surface tension and form micelles. This amphiphilic nature makes it effective in solubilizing hydrophobic compounds and disrupting lipid bilayers .

Comparison with Similar Compounds

Uniqueness of Dodecyl Ether: this compound strikes a balance between chain length and surfactant efficiency, making it versatile for various applications. Its moderate chain length allows it to form stable micelles while maintaining good solubility and reactivity .

Biological Activity

Dodecyl ether, also known as lauryl ether, is a compound with significant biological activity, particularly in the fields of microbiology and medicinal chemistry. This article explores its synthesis, biological effects, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aliphatic ether with the chemical formula C12H26OC_{12}H_{26}O. It consists of a dodecyl group (a 12-carbon alkyl chain) attached to an ether functional group. This structure imparts hydrophobic characteristics that influence its biological interactions.

Antimicrobial Properties

This compound has been shown to exhibit antimicrobial activity against various microorganisms. A study evaluated its effectiveness against different bacterial strains, revealing that elongation of the alkyl chain enhances antimicrobial properties.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

The results indicate that this compound derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with stronger effects observed in Gram-positive strains.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can selectively accumulate in tumor cells. For instance, in vitro studies showed that radioiodinated phospholipid ethers containing dodecyl groups exhibited significant tumor avidity due to metabolic differences between tumor and normal tissues.

  • Tumor-to-Blood Ratios : In biodistribution studies involving rat models with Walker 256 tumors, the tumor-to-blood ratios for this compound derivatives were approximately 11:1 at 24 hours post-administration, indicating high selectivity for tumor tissues over normal tissues .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Membrane Disruption : this compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Bioaccumulation in Tumors : Its lipophilic nature allows it to accumulate preferentially in lipid-rich environments such as tumors.
  • Oxidative Stress Induction : Studies suggest that this compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound derivatives against various fungal and bacterial strains. The findings highlighted that compounds with longer alkyl chains exhibited enhanced inhibitory effects compared to shorter-chain analogs.

  • Results :
    • S. aureus : Complete growth inhibition was observed with specific dodecyl derivatives.
    • C. albicans : Growth was significantly reduced, showcasing the potential for therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Tumor Targeting

In another study focusing on radioiodinated dodecyl ethers, researchers found that these compounds could effectively target tumors in vivo. The study provided evidence of selective uptake in tumor tissues compared to surrounding healthy tissues, supporting their potential use in targeted radiotherapy .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing dodecyl ether derivatives, and how do reaction conditions influence yield?

this compound synthesis typically involves alkylation or phase-transfer catalysis. For example:

  • Microwave-assisted synthesis (e.g., dodecyl glycidyl ether) optimizes reaction time and energy efficiency. Key factors include microwave power (e.g., 300–500 W) and radiation duration (10–20 minutes), which can increase yields to >85% .
  • Phase-transfer catalysis (e.g., using TBAB) enhances interfacial reactivity in biphasic systems, with molar ratios of epichlorohydrin to dodecanol (1:1.2) critical for minimizing side products .
  • Alkylation reactions (e.g., branched dodecyl phenol polyoxyethylene ethers) require controlled ethylene oxide addition to tune surfactant properties, with yields >90% achievable under inert atmospheres .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
  • Ventilation: Use fume hoods for volatile reactions. Local exhaust systems prevent inhalation risks .
  • Disposal: Incinerate with post-combustion scrubbers for non-recyclable waste. Avoid environmental release due to unknown biodegradability .

Q. How can researchers characterize this compound purity and structural integrity?

  • Chromatography: Gas chromatography (GC) with non-polar columns (e.g., DB-5) resolves homologs using retention indices (e.g., Van Den Dool and Kratz method) .
  • Spectroscopy: IR confirms ether linkages (C-O-C stretch at 1100–1250 cm⁻¹), while ¹H NMR identifies alkyl chain integration (δ 0.8–1.5 ppm for methyl/methylene groups) .
  • Mass Spectrometry: High-resolution MS (e.g., NIST database) validates molecular ions (e.g., m/z 215.2 for dodecyl nonyl ether) .

Advanced Research Questions

Q. How can conflicting data on this compound surfactant performance be resolved in comparative studies?

  • Controlled Variables: Standardize metrics like critical micelle concentration (CMC) using tensiometry under fixed temperature (25°C) and ionic strength (0.1 M NaCl) .
  • Structural Variants: Compare linear vs. branched ethers (e.g., c-DPEOn vs. b-DPEOn) to isolate effects of molecular geometry on surface tension reduction (e.g., branched variants show 20% higher wetting efficiency) .
  • Replicate Conditions: Cross-validate methods (e.g., pendant drop vs. Wilhelmy plate) to address instrument-specific discrepancies .

Q. What thermodynamic parameters are critical for analyzing this compound solvation behavior?

  • Enthalpy-Entropy Compensation: Use van’t Hoff plots to derive ΔH (enthalpy) and ΔS (entropy) of micellization. For sodium dodecyl sulfate (SDS), ΔH ranges from −5 to −10 kJ/mol, with ΔS > 0 indicating entropy-driven aggregation .
  • Temperature Dependence: Calorimetry (e.g., ITC) reveals phase transitions; e.g., this compound sulfates exhibit lower cloud points at high salinity .

Q. How can researchers design experiments to address gaps in this compound’s environmental impact data?

  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days. Note: Existing SDS show BOD50 < 60%, suggesting persistence .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (EC₅₀) and algae growth inhibition studies (OECD 201). Current data gaps for this compound require extrapolation from analogous surfactants .

Q. What strategies optimize this compound-based block copolymers for drug delivery applications?

  • Polymerization Control: Use living cationic polymerization (e.g., dodecyl vinyl ether) to achieve ABA-type triblock copolymers with PEG cores. Monitor molecular weight distribution (PDI < 1.2) via GPC .
  • Self-Assembly Tuning: Adjust hydrophilic-lipophilic balance (HLB) by varying ethylene oxide units. For example, 10–15 EO units enhance colloidal stability in physiological pH .

Q. How do impurities in industrial-grade this compound precursors affect experimental reproducibility?

  • Purity Assessment: GC-MS detects branched olefin contaminants (e.g., in non-terminal dodecene), which reduce alkylation efficiency by 15–30% .
  • Purification Protocols: Distill precursors at 100–120°C under reduced pressure (10 mmHg) or use column chromatography (silica gel, hexane/ethyl acetate) .

Q. Methodological Notes

  • Data Gaps: Prioritize peer-reviewed studies over vendor SDS (e.g., www.MedChemExpress.com excluded due to liability disclaimers) .
  • Ethical Compliance: Adhere to institutional protocols for hazardous waste and PPE, especially for unclassified risks (e.g., undefined carcinogenicity) .

Properties

IUPAC Name

1-dodecoxydodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCBDXRRFKYBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051494
Record name Didodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4542-57-8
Record name Dodecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4542-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilauryl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecane, 1,1'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Didodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-oxybisdodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILAURYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320BZ7I0LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

185 g of glycerol epichlorhydrin are reacted with one mole, i.e., 186 g of dodecanol at 75°-80° C. in the presence of 1.5 ml of an acetic acid complex containing 36% BF3. Dodecyl ether of polyepichlorohydrin having the following formula is obtained:
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1l reactor was charged with 57 g (0.5 mole) of azacycloheptane-2-one, 125 g (0.5 mole) of dodecyl bromide, 182 g of toluene, 3.2 g (2 mole %) of crystalline tetrabutylammonium bromide (TBAB) and 60 g (1.5 moles) of flaky sodium hydroxide. This heterogeneous mixture was stirred at 50° C. for 10 hours. The same aftertreatment as in Example 1 was repeated, giving 133.5 g of 1-dodecylazacycloheptane-2-one (yield of 95.0%) and 0.7 g of dodecyl ether (yield of 0.8%)
[Compound]
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
182 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl ether
Reactant of Route 2
Reactant of Route 2
Dodecyl ether
Reactant of Route 3
Reactant of Route 3
Dodecyl ether
Reactant of Route 4
Reactant of Route 4
Dodecyl ether
Reactant of Route 5
Reactant of Route 5
Dodecyl ether
Reactant of Route 6
Reactant of Route 6
Dodecyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.